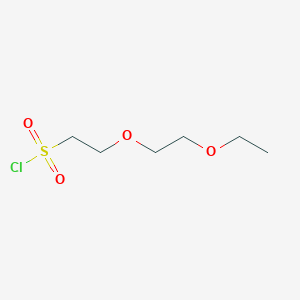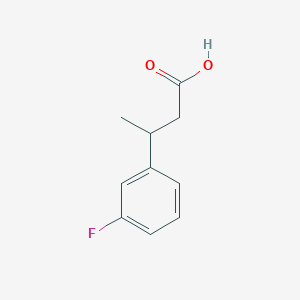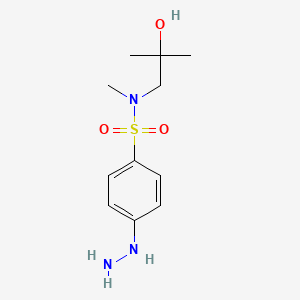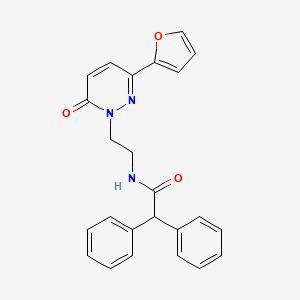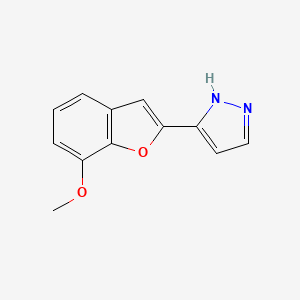
3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole” belongs to a class of organic compounds known as benzofurans . Benzofurans are aromatic compounds containing a benzene ring fused to a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through ring opening followed by ring closure reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a benzofuran moiety (a benzene ring fused to a furan ring) and a pyrazole moiety (a five-membered ring with two nitrogen atoms). The “7-methoxy” indicates a methoxy group (-OCH3) attached to the 7th position of the benzofuran ring .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research into functionalized benzofuran-pyrazole scaffolds has unveiled a class with significant antimicrobial and antioxidant properties. A specific study synthesized a series of compounds with varying degrees of antimicrobial and antioxidant efficacy. Among these, certain compounds displayed excellent antimicrobial activity, while others demonstrated dominant antioxidant effectiveness compared to standard references. These findings suggest potential applications of such compounds in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
Vasorelaxant Agents
Another study focused on benzofuran-pyrazoline hybrids, identifying them as a new class of vasorelaxant agents. Through synthesis and quantitative structure-activity relationship studies, compounds were evaluated for their vasodilatory effects on rat thoracic aortic rings. Some synthesized compounds exhibited superior activity to prazocin, a standard reference, highlighting their potential as novel vasorelaxant agents (Hassan et al., 2014).
Synthesis of Novel Heterocycles
Efforts to synthesize heterocycles bearing both benzofuran and pyrazole moieties have also been explored, driven by the broad spectrum of biological activities associated with these structures. A study utilized 2-carboxy-7-methoxy benzofuran-3-acetic acid as a starting point, leading to the creation of various heterocycles that may exhibit enhanced biological activities (Patankar et al., 2000).
Optical and Thermodynamic Properties
Research into the synthesis and characterization of novel compounds, such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, has provided insights into their optical and thermodynamic properties. These studies involve detailed spectral analysis, quantum studies, and evaluation of nonlinear optical properties, contributing to the understanding of these compounds' stability and potential applications (Halim & Ibrahim, 2022).
Future Directions
Properties
IUPAC Name |
5-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-10-4-2-3-8-7-11(16-12(8)10)9-5-6-13-14-9/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSVREAYZWSBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)

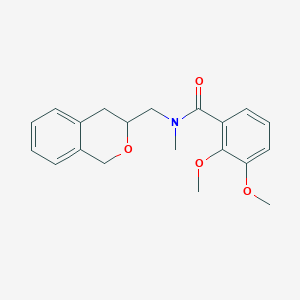
![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)
![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)
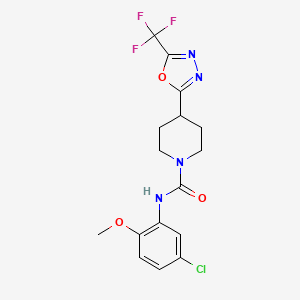
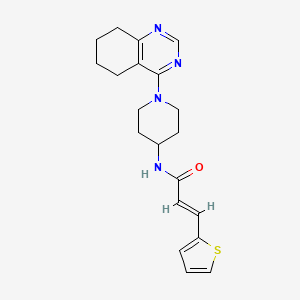
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)
